

Summary of Validated HPLC Methods for Canagliflozin

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Compound Focus: Canagliflozin

CAS No.: 842133-18-0

Cat. No.: S522556

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The table below summarizes key parameters from different validated methods for your reference and comparison.

Parameter	Method 1 (Canagliflozin only) [1]	Method 2 (Canagliflozin only) [2]	Method 3 (Canagliflozin & Metformin) [3]
Column	Supelcosil C18 (250 × 4.6 mm, 5 µm)	Inertsil ODS-3 (250 × 4.6 mm, 5µm)	Not Specified (C18 implied)
Mobile Phase	0.2% TFA in Water/ACN (80:20, v/v)	Ammonium Acetate Buffer (pH-4.5):ACN (30:70, v/v)	Acetonitrile:Phosphate Buffer pH 3.5 (70:30, v/v)
Flow Rate (mL/min)	1.0	Not Specified	1.0
Detection Wavelength (nm)	290	252	254
Retention Time (min)	6.9	4.5	2.2 (Canagliflozin), 4.2 (Metformin)

Parameter	Method 1 (Canagliflozin only) [1]	Method 2 (Canagliflozin only) [2]	Method 3 (Canagliflozin & Metformin) [3]
Linearity Range (µg/mL)	12.6 – 37.9	Not Specified	15 – 40 (Canagliflozin), 10 – 30 (Metformin)

| LOD/LOQ (µg/mL) | Not Specified / Not Specified | Not Specified / Not Specified | LOD: 0.34 (CF), 0.59 (MF) LOQ: 1.04 (CF), 1.80 (MF) |

Detailed Experimental Protocols

Here are the detailed steps for two of the cited methods to guide your laboratory work.

Protocol 1: Stability-Indicating Method for Canagliflozin (AQbD Approach) [1]

This method uses an **Analytical Quality by Design (AQbD)** approach for enhanced robustness.

- **1. Equipment and Conditions:**

- **Column:** Supelcosil C18 (250 × 4.6 mm, 5 µm)
- **Mobile Phase:** 0.2% v/v Trifluoroacetic Acid (TFA) in Water : Acetonitrile (80:20, v/v). Degas and filter through a 0.45 µm membrane filter.
- **Flow Rate:** 1.0 mL/min
- **Detection:** PDA detector at 290 nm
- **Injection Volume:** 10 µL
- **Column Temperature:** 30 °C
- **Run Time:** 15 minutes

- **2. Standard Solution Preparation:**

- Weigh accurately about 101 mg of **Canagliflozin** Hemihydrate (equivalent to 100 mg **Canagliflozin**) into a 200 mL volumetric flask.
- Add about 140 mL of diluent (Acetonitrile:Water, 75:25, v/v) and sonicate with intermittent shaking for 10 minutes to dissolve.

- Dilute to volume with the same diluent and mix well.
 - Filter this solution through a 0.45 μm filter.
 - Pipette 5 mL of the filtered solution into a 50 mL volumetric flask and dilute to volume with diluent to obtain a final concentration of approximately 50 $\mu\text{g/mL}$.
- **3. System Suitability Criteria:**
 - The method should demonstrate a **%RSD** of $\leq 2.0\%$ for peak areas from six replicate injections of the standard solution.

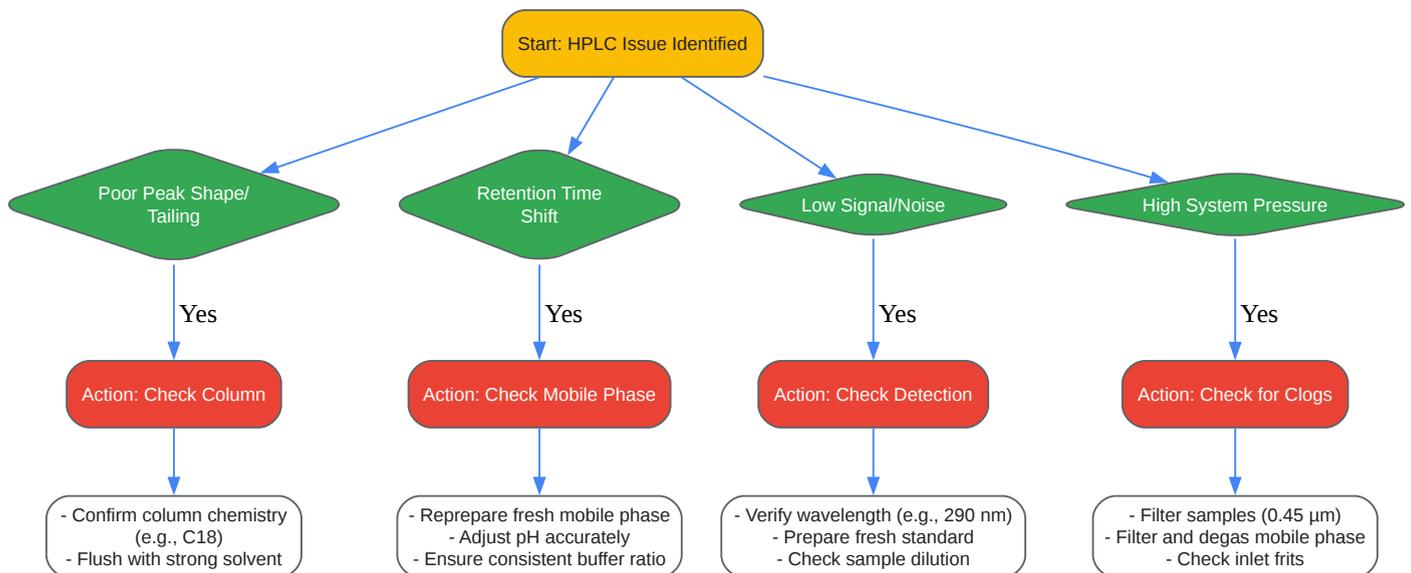
Protocol 2: Method for Simultaneous Analysis of Canagliflozin and Metformin [3]

- **1. Equipment and Conditions:**
 - **Column:** Standard C18 Column
 - **Mobile Phase:** Acetonitrile:Phosphate Buffer (adjust to pH 3.5 ± 0.01) in the ratio 70:30, v/v. Filter through a 0.45 μm nylon filter and degas by sonication for 10 minutes.
 - **Flow Rate:** 1.0 mL/min
 - **Detection:** UV at 254 nm
 - **Run Time:** 8 minutes
- **2. Standard Stock Solution Preparation:**
 - **Canagliflozin Stock (1000 $\mu\text{g/mL}$):** Weigh 10 mg of **Canagliflozin** into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
 - **Metformin Stock (1000 $\mu\text{g/mL}$):** Weigh 10 mg of Metformin into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
 - **Working Standard Solution (for calibration curve):** Pipette appropriate volumes from the stock solutions (e.g., 1.5-4.0 mL of **Canagliflozin** and 1.0-3.0 mL of Metformin stock) into 10 mL volumetric flasks. Dilute to volume with methanol to obtain the desired concentration ranges.
- **3. Sample Preparation (Synthetic Mixture):**
 - Prepare a powder mixture containing 50 mg **Canagliflozin**, 100 mg Metformin, and common excipients (e.g., starch, lactose, magnesium stearate).
 - Transfer the mixture to a 100 mL volumetric flask, add about 50 mL of methanol, and sonicate for 20 minutes.
 - Dilute to volume with methanol and filter.

- Further dilute the filtrate serially with methanol to obtain a test solution within the linearity range (e.g., 15 µg/mL CF and 30 µg/mL MF).

Troubleshooting Guide & FAQs

The following workflow outlines a systematic approach to diagnosing and resolving common HPLC issues, with specific examples for **canagliflozin** analysis.



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Frequently Asked Questions

- **Q1: The retention time of my canagliflozin peak is inconsistent. What should I check?**
 - **A:** Retention time drift is often related to mobile phase instability or column issues. First, ensure the mobile phase is fresh and prepared accurately, especially the **pH of the buffer** [3]. A poorly controlled pH can significantly alter retention. Second, check if the column is equilibrated sufficiently before analysis.

- **Q2: My method is not specific and shows interference from excipients or degradation products. How can I demonstrate specificity?**
 - **A:** As per ICH guidelines, you must perform forced degradation studies (stress testing). Subject the drug substance to acid, base, oxidative, thermal, and photolytic stress conditions. A stability-indicating method is one where the analyte peak is **resolved from all degradation products** and shows **peak purity** using a PDA detector, as demonstrated in the literature [1].
- **Q3: How can I improve the robustness of my HPLC method for canagliflozin?**
 - **A:** Consider adopting an **Analytical Quality by Design (AQbD)** approach as shown in one of the studies [1]. This involves using statistical experimental design (e.g., Design of Experiments - DOE) to systematically evaluate the impact of critical parameters (like buffer concentration, mobile phase ratio, column temperature) on method performance. This helps you establish a "Method Operable Design Region (MODR)" where the method remains reliable despite small, intentional variations.
- **Q4: I am analyzing a combination drug with canagliflozin and metformin. Why is method development challenging?**
 - **A:** The primary challenge is the vast difference in the polarity of the two drugs. **Canagliflozin** is highly non-polar, while metformin is highly polar. Finding a single set of conditions that elutes both compounds with good peak shape and resolution within a reasonable time requires careful optimization of the mobile phase's organic strength and pH [3].

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